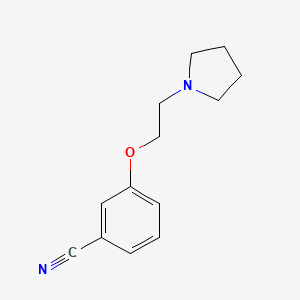
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group and a methyl group, making it a valuable molecule for various chemical reactions and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methylpyrimidin-4-amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as acylation, hydrolysis, washing, distillation, and crystallization .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the recycling of by-products to improve the overall efficiency and sustainability of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine compounds. These products can be further utilized in different chemical and biological applications .
Aplicaciones Científicas De Investigación
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, it may act as an antimicrobial agent by disrupting the cell membrane or interfering with protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-((2,4-Dichlorobenzyl)thio)quinazolin-4(3H)-one: This compound shares a similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-((Chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds have a thiadiazole ring and exhibit strong antimicrobial activity.
Uniqueness
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a dichlorobenzylthio group and a methyl group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11Cl2N3S |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17) |
Clave InChI |
GDVVLQIKOJVFJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)







![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)

![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)
